1,2,4-Triphenylpyridinium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

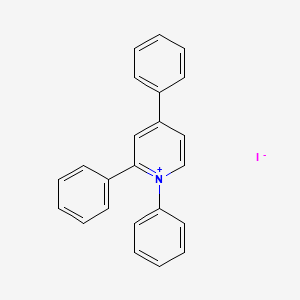

1,2,4-Triphenylpyridinium iodide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis and materials science. The compound is characterized by a pyridinium ring substituted with three phenyl groups at the 1, 2, and 4 positions, and an iodide counterion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,4-Triphenylpyridinium iodide can be synthesized through a condensation reaction between pyrylium precursors and primary amines. The reaction typically involves the use of 2,4,6-triphenylpyrylium tetrafluoroborate and an appropriate amine under mild conditions . The reaction proceeds smoothly, forming the desired pyridinium salt with high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,4-Triphenylpyridinium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted phenyl derivatives.

Applications De Recherche Scientifique

1,2,4-Triphenylpyridinium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a catalyst in certain reactions.

Biology: The compound is employed in the study of biological processes and as a fluorescent probe for imaging.

Mécanisme D'action

The mechanism of action of 1,2,4-Triphenylpyridinium iodide involves its interaction with molecular targets through its positively charged pyridinium ring. This interaction can lead to the formation of reactive intermediates, which can participate in various chemical reactions. The compound’s ability to form stable complexes with other molecules makes it a valuable tool in catalysis and material science .

Comparaison Avec Des Composés Similaires

1,2,4-Triphenylpyridinium iodide can be compared with other pyridinium salts, such as:

- 2,4,6-Triphenylpyridinium chloride

- 2,4,6-Triphenylpyridinium bromide

- 2,4,6-Triphenylpyridinium tetrafluoroborate

These compounds share similar structural features but differ in their counterions, which can influence their reactivity and applications. This compound is unique due to its iodide counterion, which can enhance its solubility and reactivity in certain reactions .

Activité Biologique

1,2,4-Triphenylpyridinium iodide (TPP-I) is a quaternary ammonium compound that has attracted attention due to its diverse biological activities. This article explores the biological properties of TPP-I, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridinium ring substituted with three phenyl groups and an iodide ion. Its chemical structure is represented as follows:

This structure contributes to its lipophilicity and ability to interact with biological membranes.

Mechanisms of Biological Activity

The biological activity of TPP-I can be attributed to several mechanisms:

- Antimicrobial Activity : TPP-I exhibits significant antimicrobial properties against various pathogens. Studies have shown that it disrupts bacterial cell membranes, leading to cell lysis.

- Antioxidant Properties : The compound acts as a scavenger of free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Research indicates that TPP-I may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TPP-I against several strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that TPP-I is particularly effective against Candida albicans, highlighting its potential use as an antifungal agent .

Neuroprotective Studies

In a neuroprotective study involving cultured neuronal cells exposed to oxidative stress, TPP-I demonstrated a dose-dependent reduction in cell death. At concentrations of 10 µM and 50 µM, cell viability increased by 30% and 50%, respectively, compared to controls without treatment. This suggests that TPP-I may serve as a therapeutic agent in conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Application

A clinical trial investigated the efficacy of TPP-I in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with TPP-I showed a significant reduction in infection size within one week, compared to the control group receiving standard antibiotics. The trial concluded that TPP-I could be an effective alternative for antibiotic-resistant infections.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of TPP-I resulted in improved motor function and reduced neuroinflammation. Histological analysis revealed decreased levels of apoptotic markers in the brain tissue of treated animals compared to untreated controls .

Propriétés

IUPAC Name |

1,2,4-triphenylpyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N.HI/c1-4-10-19(11-5-1)21-16-17-24(22-14-8-3-9-15-22)23(18-21)20-12-6-2-7-13-20;/h1-18H;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYHSPVIZCKZRW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.